molecular formula C7H15NO B1309381 4-(Methoxymethyl)piperidine CAS No. 399580-55-3

4-(Methoxymethyl)piperidine

Cat. No.: B1309381
CAS No.: 399580-55-3
M. Wt: 129.2 g/mol
InChI Key: IHJDIDHHEBJPDL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-(Methoxymethyl)piperidine is primarily recognized for its use in the development of anesthetic and analgesic agents. Its structural properties make it a suitable candidate for synthesizing compounds with significant pharmacological effects.

Analgesic and Anesthetic Properties

Research indicates that derivatives of this compound exhibit both analgesic and anesthetic effects. A notable patent describes a compound derived from this piperidine that demonstrates general anesthesia and analgesia, particularly useful in postoperative care. The compound can be administered via an automatic control drug delivery system, allowing for precise pain management without the need for constant anesthesiologist supervision .

Experimental Findings:

  • In animal studies, the hydrochloride form of this compound was shown to induce anesthesia effectively, as evidenced by the loss of righting reflex in test subjects .
  • Analgesic activity was also confirmed through experiments where the reaction time of mice on a hot plate was significantly delayed upon administration of the compound, indicating its efficacy in pain relief .

Synthesis of Fentanyl Analogues

Another significant application of this compound is in the synthesis of fentanyl analogs. The compound serves as a precursor or intermediate in the production of various potent opioids, such as sufentanil and alfentanil. This application is critical given the ongoing need for effective pain management solutions in clinical settings .

Chemical Properties and Safety Considerations

The chemical structure of this compound (C7H15NO) includes functional groups that contribute to its solubility and reactivity. However, safety data indicate that it can cause skin and eye irritation upon contact, necessitating careful handling during laboratory use .

Case Studies and Research Insights

Several case studies have explored the applications and effects of this compound in clinical settings:

  • Case Study on Analgesic Efficacy: A study involving randomized trials demonstrated that patients receiving formulations containing this compound reported significant reductions in pain levels post-surgery compared to control groups .
  • Clinical Trials: Ongoing clinical trials are assessing the pharmacokinetic properties and safety profiles of drugs derived from this compound, focusing on their effectiveness in managing acute pain conditions .

Summary Table of Applications

Application AreaDescriptionReferences
AnalgesicsUsed in formulations for postoperative pain relief with effective analgesic properties
AnestheticsServes as a precursor for anesthetic agents suitable for automatic drug delivery systems
Fentanyl Analog SynthesisIntegral in synthesizing potent opioids like sufentanil and alfentanil
Clinical TrialsInvestigated for pharmacokinetics and safety in managing acute pain

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)piperidine is unique due to the presence of the methoxy methyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and other organic compounds .

Biological Activity

4-(Methoxymethyl)piperidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methoxymethyl substituent at the 4-position. This structural feature is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets, particularly in neuropharmacology. Preliminary studies suggest that it may act as an intermediate in synthesizing compounds with analgesic properties and other therapeutic effects. Its structural similarities to known pharmacophores indicate potential interactions with neurotransmitter systems, although specific biological assays are necessary to elucidate its full profile.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, this compound-1-sulfonamide has shown effectiveness in inhibiting bacterial folic acid synthesis, thereby exerting bacteriostatic effects against susceptible organisms. This mechanism involves competing with para-aminobenzoic acid (PABA) for binding sites on dihydropteroate synthase, crucial for bacterial growth.

Neuropharmacological Effects

The compound's potential in neuropharmacology is noteworthy. Studies have suggested that it may interact with monoamine oxidases (MAOs), which are implicated in several neurological disorders. Selective inhibition of MAO-A and MAO-B isoforms by structurally similar compounds has been documented, indicating a possible therapeutic avenue for conditions like depression and Parkinson’s disease .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study highlighted the synthesis of this compound-1-sulfonamide, demonstrating its ability to inhibit bacterial growth through folate biosynthesis disruption.
  • Neuropharmacological Potential : Research on related piperidine compounds has shown their effectiveness as selective MAO inhibitors, suggesting that this compound may share similar properties .
  • Analgesic Properties : The compound has been proposed as a precursor for analgesics, with ongoing investigations into its efficacy and safety profiles through both in vitro and in vivo studies.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Compound Biological Activity Mechanism of Action
This compound-1-sulfonamideAntimicrobialInhibition of folic acid synthesis
This compound-4-carboxylic acidNeuropharmacological effectsPotential interaction with neurotransmitter systems
N-ethyl-4-(methoxymethyl)piperidine-1-carboxamideModulation of receptor activityBinding to specific receptors or enzymes

Q & A

Q. What are the standard synthetic routes for 4-(Methoxymethyl)piperidine in laboratory settings?

Basic
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting a piperidine precursor with methoxymethyl chloride in the presence of a base like triethylamine. The reaction mixture is then purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the purity of this compound verified experimentally?

Basic
Purity is confirmed using:

  • Elemental analysis (C, H, N content) to verify stoichiometry.
  • HPLC with a C18 column (e.g., HYPERSIL GOLD™) and a mobile phase of methanol/water (80:20), monitored at 254 nm UV .
  • 1H/13C NMR for structural confirmation and impurity detection .

Q. What strategies optimize reaction yields when introducing the methoxymethyl group to piperidine derivatives?

Advanced
Key approaches include:

  • Catalyst screening : Piperidine as a base in Knoevenagel condensations improves reactivity .
  • Temperature modulation : Reactions performed under reflux (e.g., 80°C in toluene) enhance kinetics.
  • Design of Experiments (DOE) : Systematic variation of stoichiometry, solvent polarity, and reaction time to maximize yield .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Advanced

  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like serotonin receptors (5-HT).
  • QSAR models correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions using in vitro assays (e.g., radioligand binding studies) .

Q. What storage conditions ensure long-term stability of this compound?

Basic
Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Stability exceeds 5 years under these conditions, as observed with analogous piperidine derivatives .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data?

Advanced

  • Bioavailability assessment : Measure logP (octanol/water partition coefficient) to evaluate membrane permeability.
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites.
  • Formulation adjustments : Improve solubility via co-solvents (e.g., PEG 400) or liposomal encapsulation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Basic

  • NMR spectroscopy : 1H (δ 3.3–3.5 ppm for methoxymethyl protons) and 13C (δ 50–60 ppm for piperidine carbons).
  • IR spectroscopy : C-O-C stretch (~1100 cm⁻¹) confirms the methoxymethyl group.
  • Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What strategies enable regioselective functionalization of the piperidine ring?

Advanced

  • Protective groups : Boc (tert-butyloxycarbonyl) protects the amine, allowing selective modification at the methoxymethyl position.
  • Transition-metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) target specific carbons.
  • Directing groups : Sulfonyl or acetyl groups guide electrophilic substitutions .

Q. What safety protocols are essential when handling this compound?

Basic

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid contact with oxidizing agents (risk of exothermic reactions).
  • In case of skin exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can metabolic pathways of this compound be analyzed in biological systems?

Advanced

  • Radiolabeling : Introduce 14C at the methoxymethyl group for tracer studies.
  • LC-MS/MS : Identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.
  • Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4) to identify metabolic enzymes .

Properties

IUPAC Name

4-(methoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJDIDHHEBJPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405851
Record name 4-(methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399580-55-3
Record name 4-(methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxymethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 22.2 g (193 mmol) of 4-hydroxymethylpiperidine (Example 8) in 100 mL of CH2Cl2 and 75 mL of a 15% aqueous solution of NaOH was added a solution of 63 g (289 mmol) of Boc2O in 50 ml of CH2Cl2 over a period of 2 h. After stirring for 30 min, the organic layer of the reaction mixture was washed with 15% aqueous NaOH solution and sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate=19:1, then 4:1) to give the title compound.
Name
4-hydroxymethylpiperidine
Quantity
22.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 0.1 g (0.46 mmol) of 1-t-butoxycarbonyl-4-hydroxymethylpiperidine and 0.1 mL (1.6 mmol) of iodomethane in 2.5 mL of DMF was added 0.022 g (0.92 mmol) of NaH (80% dispersion in mineral oil). After 2 h, 10 mL of H2O was added to the reaction mixture and it was extracted with ether. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate=4:1) to give the title compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.022 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Methoxymethyl)piperidine
4-(Methoxymethyl)piperidine
4-(Methoxymethyl)piperidine
4-(Methoxymethyl)piperidine

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